molecular formula C28H27N B010262 4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline CAS No. 75422-59-2

4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline

Cat. No. B010262
CAS RN: 75422-59-2
M. Wt: 377.5 g/mol
InChI Key: BRWSDEFCJGIRLV-UHFFFAOYSA-N
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Description

The compound “4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline” is a complex organic molecule. It likely contains aniline groups (-NH2), which are attached to a benzene ring, and phenylethyl groups, which are a type of phenyl group with an ethyl chain .


Molecular Structure Analysis

The molecular structure of this compound would likely be a complex arrangement of benzene rings connected by ethyl chains, with aniline groups attached. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

Anilines are known to undergo various chemical reactions, including acylation, alkylation, and diazotization . The phenylethyl groups could also participate in reactions, particularly if they are part of an activated aromatic system.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Scientific Research Applications

  • Dendrimer Synthesis : It is used in synthesizing novel G-2 melamine-based dendrimers, which can self-assemble into spherical nano-aggregates. These dendrimers have potential applications in nanotechnology and materials science (Morar et al., 2018).

  • Corrosion Inhibition : The compound serves as an efficient corrosion inhibitor, with its efficiency increasing with the concentration. This application is particularly relevant in the field of materials engineering and protection (Daoud et al., 2014).

  • Spectroscopy and Mass Spectrometry : It is identified as a nitrogen compound with specific fragmentation patterns in mass spectrometry, useful in analytical chemistry for substance identification (Henrick et al., 1974).

  • Nitric Oxide Release Agents : Derivatives of this compound are precursors for slow and sustained nitric oxide release agents. This has implications in medicinal chemistry and drug development (Wade et al., 2013).

  • Chemodosimeter for Nitrite Ions : 2-Arylethynyl anilines, related to this compound, act as chemodosimeters for detecting nitrite ions in water. This application is significant in environmental monitoring and water quality assessment (Dey et al., 2011).

  • Organic Materials Research : The synthesized compound has applications in organic materials research due to its stable crystal structure and various characterizations, which is important in the development of new materials (Shili et al., 2020).

  • Polarizing and Conductivity Studies : When incorporated in a polyvinyl alcohol matrix, it shows high polarizing efficiency and anisotropy in thermal and electrical conductivity, relevant in materials science and engineering (Shahab et al., 2017).

  • Electrochromic Properties : The compound is part of the synthesis of electrochromic polymers with significant optical contrasts, high coloration efficiencies, and fast switching speeds, particularly useful in the development of smart materials and display technologies (Li et al., 2017).

  • Photophysical Applications : It has potential applications in photophysical studies, particularly in the synthesis of oligomers with good thermal stability, electrochemical properties, and excellent fluorescence properties, making them candidates for photovoltaic devices and organic thin film materials (Niu et al., 2013).

Safety And Hazards

Like many organic compounds, this substance could present various safety hazards. It could be flammable, and it might be harmful or toxic if ingested, inhaled, or in contact with skin . Proper safety precautions should be taken when handling it.

properties

IUPAC Name

4-(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N/c1-21(23-9-5-3-6-10-23)25-13-17-27(18-14-25)29-28-19-15-26(16-20-28)22(2)24-11-7-4-8-12-24/h3-22,29H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWSDEFCJGIRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891871
Record name Bis-[4-(1-phenyl-ethyl)-phenyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline

CAS RN

60160-25-0
Record name 4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60160-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bis(1-phenylethyl)diphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060160250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis-[4-(1-phenyl-ethyl)-phenyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-BIS(1-PHENYLETHYL)DIPHENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASX338I050
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JK Fink - 2014 - books.google.com
This book focuses on the chemistry of inkjet printing inks, as well to special applications of these materials. As is well-documented, this issue has literallyexploded in the literature in …
Number of citations: 17 books.google.com
K Daginnus, S Gottardo, A Payá-Pérez… - International Journal of …, 2011 - mdpi.com
A model-based prioritisation exercise has been carried out for the Water Framework Directive (WFD) implementation. The approach considers two aspects: the hazard of a certain …
Number of citations: 47 www.mdpi.com
F Fleck - 2021 - repo.uni-hannover.de
In this work, the role of carbon black (CB) as reinforcing material for elastomer composites was studied on various length-scales.The technique of static, volumetric gas adsorption was …
Number of citations: 0 www.repo.uni-hannover.de

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